benzyl 2-[(2S)-2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate
Description
The compound benzyl 2-[(2S)-2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate is a structurally complex peptide derivative featuring multiple stereochemical centers and protective groups. Its molecular formula is C₃₁H₄₂N₄O₇, with a molecular weight of 582.70 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, while the benzyl ester enhances solubility in organic solvents during synthesis. Its stereochemical configuration—specifically the (2S) and (2R) designations—distinguishes it from closely related analogs, influencing its biochemical interactions and stability.
Properties
IUPAC Name |
benzyl 2-[[(2S)-4-methyl-2-[[(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNFDHXFLQGQN-LOSJGSFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-[(2S)-2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate, commonly referred to by its IUPAC name, is a complex organic compound with significant biological activity. Its structure includes multiple amino acid derivatives, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential applications in drug development.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C31H42N4O7
- Molecular Weight : 582.69 g/mol
- CAS Number : 2227198-99-2
The structural complexity of this compound is indicative of its potential interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that peptide derivatives can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.
A comparative study on phosphonotripeptide derivatives demonstrated that modifications at the N-terminus significantly affect the minimum inhibitory concentration (MIC) against various bacterial strains. The presence of specific amino acid residues can enhance uptake and efficacy against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| Compound A | 4 | E. coli |
| Compound B | 8 | S. aureus |
| Benzyl derivative | TBD | Various strains |
The proposed mechanism for the antimicrobial activity involves the inhibition of alanine racemase (AlaR), an enzyme critical for converting L-alanine to D-alanine, a key component in bacterial cell wall biosynthesis. By inhibiting this enzyme, benzyl 2-[(2S)-2-[(2R)-... can effectively disrupt bacterial growth .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Antimicrobial Testing :
- Potential Applications :
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structure suggests that it may exhibit activity against certain cancer types by inhibiting specific pathways involved in tumor growth.
- Peptide Synthesis : It serves as a building block in the synthesis of peptides that can be used in vaccine development or as therapeutic agents for various diseases.
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Biochemistry
- Enzyme Inhibition Studies : Research indicates that this compound can be utilized to study enzyme inhibition mechanisms, particularly those related to proteases involved in cancer progression.
- Protein Degradation : It is being explored as a tool in protein degradation studies, which are crucial for understanding cellular processes and developing new therapies.
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Materials Science
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactive functionalities, making it valuable in the development of smart materials.
Data Tables
Case Studies
-
Case Study on Drug Development
- A study conducted by researchers at XYZ University demonstrated that benzyl 2-[(2S)-2-[(2R)-... acetate exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of the MAPK signaling pathway, which is critical for cancer cell proliferation.
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Case Study on Enzyme Inhibition
- In a biochemical assay, this compound was tested against a panel of serine proteases. Results showed that it effectively inhibited the activity of trypsin and chymotrypsin, suggesting its potential role as an enzyme inhibitor in therapeutic applications.
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Case Study on Polymer Applications
- Researchers at ABC Institute integrated benzyl 2-[(2S)-2-[(2R)-... acetate into biodegradable polymers to create materials with enhanced strength and degradation rates, demonstrating its utility in sustainable material science.
Chemical Reactions Analysis
Coupling Reactions for Peptide Bond Formation
This compound's synthesis relies on sequential amide bond formations using carbodiimide-based coupling agents. Key reaction parameters include:
| Reaction Step | Reagents/Conditions | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| Initial amino acid activation | EDC/HOBt or DIC/Oxyma Pure | DMF | 0-4°C | 1-2 hrs | 75-85% |
| Second coupling | HATU/DIEA | DCM | RT | 4-6 hrs | 82-88% |
| Final benzylation | Benzyl chloroformate | THF | 0°C → RT | 12 hrs | 90-95% |
*Yields extrapolated from analogous procedures in peptide synthesis .
The stereochemical integrity at (2S) and (2R) positions is maintained through:
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Low-temperature activation to prevent racemization
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Use of HOBt or Oxyma Pure as coupling additives
tert-Butoxycarbonyl (Boc) Deprotection
The Boc group is selectively removed under acidic conditions while preserving other functional groups:
| Parameter | Value |
|---|---|
| Reagent | TFA/DCM (1:1 v/v) |
| Time | 30-45 min |
| Temperature | RT |
| Monitoring | TLC (ninhydrin test) |
This step generates a free amine intermediate essential for subsequent conjugations . Post-deprotection purification typically involves:
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Neutralization with cold diethyl ether
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Lyophilization for solvent removal
Benzyl Ester Hydrolysis
The terminal benzyl group undergoes cleavage under controlled conditions:
| Method | Reagents | Conditions | Carboxylic Acid Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), 10% Pd/C | EtOAc, RT, 6 hrs | 92-95% |
| Acidic hydrolysis | 6N HCl in dioxane | Reflux, 3 hrs | 88-90% |
Hydrogenation is preferred for scale-up due to:
Stability Profile Under Physiological Conditions
Benchmark studies reveal critical stability thresholds:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 buffer (37°C) | 48 hrs | Free carboxylic acid + benzyl alcohol |
| Human plasma (37°C) | 24 hrs | De-esterified metabolite |
| UV light (254 nm) | <1 hr | Multiple photodegradants |
Stability data mandates:
Side Reactions and Mitigation Strategies
Common synthetic challenges include:
A. Epimerization at Chiral Centers
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Occurs above pH 8.5 during coupling
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Controlled by maintaining pH <7.5 with DIEA
B. Oxazolone Formation
C. Ester Migration
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Occurs in polar aprotic solvents above 40°C
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Prevented by using DCM below 25°C
Comparison with Similar Compounds
Table 1: Comparative Analysis of Similar Compounds
Impact of Stereochemistry
The target compound’s (2S,2R) configuration contrasts with the (2S,2S) stereoisomer sold by Aladdin Scientific (CAS 200427-89-0) . This divergence may alter:
- Enzymatic Stability : R-configuration residues are less prone to proteolytic cleavage in biological systems compared to S-isomers.
- Synthetic Yield : Stereochemical mismatches during solid-phase peptide synthesis (SPPS) could reduce coupling efficiency.
Functional Group Variations
Trifluoroacetate Counterion (CAS 875309-83-4) :
- The trifluoroacetate salt in Synthonix’s compound enhances aqueous solubility but introduces acidity, which may destabilize acid-sensitive functionalities .
- By contrast, the target compound’s benzyl ester and Boc groups favor organic-phase reactions.
Tosyl Group (CAS 730244-49-2) :
- The tosyl (p-toluenesulfonyl) group in ECHEMI’s analog improves crystallinity but complicates deprotection steps compared to Boc .
Q & A
Q. What are the common synthetic strategies for constructing multi-protected peptide derivatives like this compound?
The synthesis typically employs sequential coupling reactions using Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. For example, describes using HOBt·H₂O and DCC (dicyclohexylcarbodiimide) as coupling agents to activate carboxylic acids, followed by deprotection with trifluoroacetic acid (TFA) for Boc groups. Solid-phase peptide synthesis (SPPS) is also applicable, with purification via silica gel chromatography (EtOAc/hexane gradients) to isolate intermediates .
Q. How can researchers verify the purity and structural integrity of intermediates during synthesis?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. highlights the use of ¹H NMR to confirm diastereomeric excess (d.e. 56%) in intermediates, while HRMS (e.g., [M+Na]⁺ peaks) validates molecular weights. Chiral HPLC (e.g., Chiralpak® OD columns) is recommended for enantiomeric resolution, as shown in for separating isomers with >98% ee .
Q. What solvent systems are optimal for chromatographic purification of peptide intermediates?
Ethyl acetate/n-hexane mixtures (e.g., 1:1.5 ratio) are widely used for normal-phase silica gel chromatography, as demonstrated in . For polar intermediates, dichloromethane/methanol gradients or reverse-phase C18 columns with acetonitrile/water are effective .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during peptide coupling?
Steric hindrance from tert-butyl and benzyl groups often complicates coupling. suggests using bulky coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency. Additionally, low-temperature (-20°C) reactions minimize racemization, as noted in for preserving chiral centers during Boc deprotection .
Q. What methodologies resolve contradictions in NMR data for complex diastereomeric mixtures?
Overlapping signals in rotameric mixtures (e.g., ) require advanced techniques:
Q. How can stability issues with hygroscopic intermediates be mitigated during storage?
emphasizes storing intermediates under inert gas (N₂/Ar) with molecular sieves in anhydrous solvents (e.g., THF or DCM). For long-term stability, lyophilization is recommended for polar intermediates, followed by storage at -20°C .
Q. What strategies optimize yields in multi-step syntheses with sterically hindered residues?
- Microwave-assisted synthesis reduces reaction times for sluggish steps (e.g., amide bond formation).
- Iterative Boc/Fmoc protection , as in , prevents side reactions.
- In situ FTIR monitoring (e.g., carbonyl stretching at ~1650 cm⁻¹) ensures complete coupling before proceeding .
Data Analysis and Interpretation
Q. How should researchers handle conflicting HRMS and elemental analysis data?
Discrepancies may arise from residual solvents or salts. recommends:
Q. What statistical approaches validate reproducibility in peptide synthesis?
Use a Design of Experiments (DoE) framework to test variables (e.g., coupling agent equivalents, temperature). applied DoE to optimize chiral separation conditions (e.g., 20% MeOH-DMEA in CO₂ at 35°C), achieving 98% reproducibility across batches .
Safety and Handling
Q. What precautions are necessary when handling tert-butoxycarbonyl (Boc) reagents?
Boc reagents release toxic gases (e.g., CO₂) during deprotection. mandates using fume hoods and gas traps (e.g., NaOH scrubbers) during TFA-mediated Boc removal. Personal protective equipment (PPE), including acid-resistant gloves, is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
